An In-depth Technical Guide to 3-Ethoxy-5-fluorobenzyl Alcohol for Advanced Research
An In-depth Technical Guide to 3-Ethoxy-5-fluorobenzyl Alcohol for Advanced Research
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Ethoxy-5-fluorobenzyl alcohol, a compound of increasing interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its application in advanced research settings.
Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols
Substituted benzyl alcohols are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The strategic incorporation of fluorine and ethoxy groups onto the benzene ring, as seen in 3-Ethoxy-5-fluorobenzyl alcohol, imparts unique physicochemical properties that are highly sought after in drug design.
Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The replacement of a hydrogen atom with fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[2] Furthermore, the introduction of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can enhance membrane permeability and bioavailability.[1][2] The ethoxy group, on the other hand, can modulate solubility and provide additional points for hydrogen bonding, further refining the molecule's pharmacokinetic profile.
This guide will delve into the specific characteristics of 3-Ethoxy-5-fluorobenzyl alcohol, providing a robust foundation for its use in research and development.
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for this specific molecule, the following properties are based on analysis of structurally similar compounds and established principles of physical organic chemistry.
Table 1: Physicochemical Properties of 3-Ethoxy-5-fluorobenzyl Alcohol and Related Compounds
| Property | 3-Ethoxy-5-fluorobenzyl Alcohol (Predicted) | Benzyl Alcohol[4][5][6] | 3-Fluorobenzyl Alcohol[7] | 4-Ethoxybenzyl Alcohol[8][9] |
| Molecular Formula | C₉H₁₁FO₂ | C₇H₈O | C₇H₇FO | C₉H₁₂O₂ |
| Molecular Weight | 170.18 g/mol | 108.14 g/mol | 126.13 g/mol | 152.19 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) | Colorless liquid | Not specified | Not specified |
| Boiling Point | > 200 °C (estimated) | 205 °C | Not specified | 546.20 K (273.05 °C) |
| Melting Point | < 25 °C (estimated) | -15 °C | Not specified | 313.18 K (40.03 °C) |
| logP (Octanol/Water) | ~1.8 (estimated) | 1.1 | Not specified | 1.578 |
| pKa | ~15 (estimated for alcoholic proton) | 15.4 | Not specified | Not specified |
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-Ethoxy-5-fluorobenzyl alcohol would rely on a combination of spectroscopic techniques. Below are the predicted key features:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 6.5-7.0 ppm). The fluorine atom will cause characteristic splitting patterns (coupling constants, JHF).
-
Benzylic Protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) around δ 4.6 ppm.
-
Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.0 ppm and a triplet around δ 1.4 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, with a chemical shift dependent on concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine and the ethoxy group will show characteristic shifts and C-F coupling. The presence of fluorine is known to shift the resonance of nearby carbons to a higher field.[10]
-
Benzylic Carbon (-CH₂OH): A signal around δ 64 ppm.
-
Ethoxy Group (-OCH₂CH₃): Two signals around δ 63 ppm and δ 15 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption band around 1100-1250 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 170.
-
Key Fragmentation Patterns: Loss of water (M-18), loss of the ethoxy group (M-45), and formation of the fluorotropylium ion are expected fragmentation pathways, similar to other benzyl alcohols.[11]
-
Synthesis and Purification
A robust and scalable synthesis of 3-Ethoxy-5-fluorobenzyl alcohol can be achieved via a two-step process starting from 3,5-difluorophenol. This pathway involves a nucleophilic aromatic substitution followed by reduction of the resulting aldehyde.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Ethoxy-5-fluorobenzyl alcohol.
Step-by-Step Experimental Protocol
Part A: Synthesis of 3-Ethoxy-5-fluorobenzaldehyde
-
Reaction Setup: To a solution of 3,5-difluorophenol in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Rationale: The sodium hydride acts as a strong base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The reaction is performed at 0 °C to control the exothermic reaction.
-
-
Alkylation: After gas evolution ceases, add ethyl iodide (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Rationale: The phenoxide undergoes a Williamson ether synthesis with ethyl iodide to form the ethoxybenzene derivative.
-
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Formylation (Vilsmeier-Haack Reaction): To a solution of the purified 3-ethoxy-5-fluorophenol in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C. The reaction is then heated to 60 °C for several hours.
-
Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.
-
-
Work-up and Purification: The reaction mixture is poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 3-ethoxy-5-fluorobenzaldehyde.
Part B: Reduction to 3-Ethoxy-5-fluorobenzyl alcohol
-
Reaction Setup: Dissolve the 3-ethoxy-5-fluorobenzaldehyde in methanol at 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones. The reaction is exothermic and requires cooling.
-
-
Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 3-Ethoxy-5-fluorobenzyl alcohol, which can be further purified by column chromatography if necessary.
Reactivity and Applications in Drug Development
The chemical reactivity of 3-Ethoxy-5-fluorobenzyl alcohol is primarily dictated by the hydroxyl group. It can undergo typical reactions of a primary alcohol, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification.
In the context of drug development, this molecule is a valuable intermediate. The benzyl alcohol moiety can be used as a handle to introduce the 3-ethoxy-5-fluorophenyl group into a larger molecule. The strategic placement of the fluorine and ethoxy groups offers several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes at that position.[2][12]
-
Modulation of Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and absorption of a drug.[1] The ethoxy group can balance this effect and improve aqueous solubility.
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions with protein targets, potentially increasing binding affinity.[2]
-
Conformational Control: The presence of substituents can influence the preferred conformation of the molecule, which can be critical for optimal interaction with a biological target.
Diagram 2: Workflow for Incorporating the Moiety in Drug Discovery
Caption: A generalized workflow for utilizing 3-Ethoxy-5-fluorobenzyl alcohol in lead optimization.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[7]
-
Toxicity: The toxicological properties have not been fully investigated.[7] Assume the compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[9][16]
Conclusion
3-Ethoxy-5-fluorobenzyl alcohol represents a valuable and versatile building block for researchers in organic synthesis and medicinal chemistry. Its unique combination of fluoro and ethoxy substituents offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The synthetic route outlined in this guide provides a practical approach to accessing this compound, enabling its broader application in the development of novel therapeutics and advanced materials. As with any chemical, proper safety precautions must be observed during its handling and use.
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